molecular formula C18H18O5 B14244041 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- CAS No. 326606-11-5

1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)-

Cat. No.: B14244041
CAS No.: 326606-11-5
M. Wt: 314.3 g/mol
InChI Key: XJOCBOJIYKIWLS-ROUUACIJSA-N
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Description

1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is a chemical compound with the molecular formula C18H20O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a dioxanone ring, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxanone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and filtration to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxan-2-one, 5,6-bis(4-hydroxyphenyl)-, (5S,6S)-
  • 1,4-Dioxan-2-one, 5,6-bis(4-chlorophenyl)-, (5S,6S)-
  • 1,4-Dioxan-2-one, 5,6-bis(4-methylphenyl)-, (5S,6S)-

Uniqueness

1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is unique due to the presence of methoxy groups, which influence its reactivity and interactions. These groups can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.

Properties

CAS No.

326606-11-5

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

(5S,6S)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one

InChI

InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m0/s1

InChI Key

XJOCBOJIYKIWLS-ROUUACIJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)CO2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC

Origin of Product

United States

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